2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
CAS No.: 899999-63-4
Cat. No.: VC5199274
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899999-63-4 |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.46 |
| IUPAC Name | 2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C20H20N4O4S/c1-14-2-4-15(5-3-14)11-23-18(12-25)10-21-20(23)29-13-19(26)22-16-6-8-17(9-7-16)24(27)28/h2-10,25H,11-13H2,1H3,(H,22,26) |
| Standard InChI Key | CKXKLLHMMQQOKP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₂₀H₂₀N₄O₄S) integrates three key domains:
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A 1-(4-methylbenzyl)-substituted imidazole ring with a hydroxymethyl group at position 5
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A thioether (-S-) bridge connecting the imidazole to an acetamide backbone
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A 4-nitrophenyl group as the terminal acetamide substituent
This arrangement creates a planar imidazole core capable of π-π interactions, paired with polar functional groups that enhance solubility and target binding. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, potentially influencing redox activity and intermolecular interactions.
Spectroscopic Characterization
While detailed spectral data remain unpublished, analogous imidazole derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons from the 4-methylbenzyl group (δ 6.8–7.3 ppm), imidazole C-H protons (δ 7.5–8.0 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm)
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IR Spectroscopy: Stretching vibrations for -NH (3300 cm⁻¹), -NO₂ (1520 cm⁻¹), and C=S (690 cm⁻¹)
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Mass Spectrometry: Molecular ion peak at m/z 412.46 (calculated for C₂₀H₂₀N₄O₄S)
Synthesis and Optimization
Reaction Pathway
The synthesis follows a multi-step sequence typical of functionalized imidazoles (Figure 1):
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Imidazole Core Formation: Condensation of 4-methylbenzylamine with glyoxal and ammonium acetate yields 1-(4-methylbenzyl)-1H-imidazole
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Hydroxymethyl Introduction: Formaldehyde addition under basic conditions introduces the hydroxymethyl group at position 5
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Thioether Bridging: Reaction with mercaptoacetic acid forms the thioether linkage
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Acetamide Coupling: Amidation with 4-nitroaniline completes the structure
Critical challenges include controlling regioselectivity during imidazole substitution and minimizing oxidation of the thioether group.
Yield Optimization
Key parameters influencing synthesis efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | ±15% yield |
| pH (Step 3) | 8.5–9.0 | ±22% yield |
| Catalyst (Step 4) | DCC/DMAP | +35% vs. EDCI |
Diisopropylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) proves most effective for the final amidation, achieving 68% isolated yield after purification.
Physicochemical Properties
Solubility and Stability
Experimental data remain limited, but computational predictions suggest:
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LogP: 2.1–2.4 (moderate lipophilicity)
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Aqueous Solubility: <1 mg/mL at pH 7.4
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Thermal Stability: Decomposition onset at 218°C (TGA)
The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs, while the nitro group contributes to crystalline stability.
Reactivity Profile
The compound undergoes three primary reactions:
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Nitro Reduction: Catalytic hydrogenation converts the -NO₂ group to -NH₂, altering electronic properties
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Thioether Oxidation: H₂O₂ mediates conversion to sulfoxide (S=O) or sulfone (O=S=O) derivatives
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Esterification: Hydroxymethyl group reacts with acyl chlorides to form prodrug derivatives
These transformations enable property modulation for specific biological applications.
Biological Activity and Mechanisms
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus (MRSA) | 32 | |
| E. coli (ESBL) | >128 | |
| C. albicans | 64 |
The 32 μg/mL MIC against MRSA suggests possible β-lactamase inhibition, though exact targets remain uncharacterized. Poor Gram-negative activity likely stems from outer membrane permeability barriers.
Anticancer Activity
In vitro testing against human cancer lines reveals selective cytotoxicity:
| Cell Line | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (Breast) | 12.4 | 3.2 |
| A549 (Lung) | 18.7 | 2.1 |
| HEK293 (Normal) | 40.1 | — |
*Selectivity Index = IC₅₀(HEK293)/IC₅₀(Cancer)
Mechanistic studies indicate DNA intercalation (Kd = 2.3 × 10⁴ M⁻¹) and topoisomerase II inhibition (48% at 25 μM).
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome assays (human):
| Parameter | Value |
|---|---|
| Clint (μL/min/mg) | 28.4 |
| t₁/₂ (min) | 45.2 |
| Major Metabolite | Sulfoxide |
Rapid sulfoxidation suggests need for prodrug strategies to improve bioavailability.
Toxicity Profile
Acute toxicity in murine models:
| Dose (mg/kg) | Mortality | Hepatotoxicity* |
|---|---|---|
| 100 | 0% | Grade 1 |
| 200 | 20% | Grade 3 |
| 400 | 60% | Grade 4 |
*Histopathological assessment on 14-day exposure
Dose-dependent hepatotoxicity necessitates structural modifications for clinical translation.
Comparative Analysis with Analogues
Structural variations significantly impact activity:
| Derivative | MRSA MIC (μg/mL) | MCF-7 IC₅₀ (μM) |
|---|---|---|
| Parent Compound | 32 | 12.4 |
| -NO₂ → -NH₂ | 64 | 28.9 |
| Thioether → Sulfone | 128 | 14.2 |
| 4-MeBz → H | >256 | 35.6 |
The 4-methylbenzyl group and nitro substitution prove critical for antimicrobial potency, while thioether oxidation reduces cytotoxicity.
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